

Application Notes and Protocols for Apitolisib Administration in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **apitolisib** administration and dosage in mouse xenograft models, designed to guide researchers in preclinical study design and execution. The protocols outlined below are synthesized from established methodologies and published studies.

Introduction

Apitolisib (also known as GDC-0980 or RG7422) is a potent, orally bioavailable dual inhibitor of Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases.[1][2] It targets the p110 α , β , γ , and δ isoforms of PI3K, as well as the ATP binding sites of both mTORC1 and mTORC2.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[3][4] **Apitolisib** has demonstrated broad preclinical antitumor activity across a range of cancer models, including those with PI3K mutations, PTEN loss, and KRAS mutations.[1][5]

Data Presentation: Apitolisib Dosage and Administration in Mouse Xenograft Models

The following table summarizes quantitative data from various preclinical studies investigating the efficacy of **apitolisib** in different mouse xenograft models.



Xenograft Model	Cancer Type	Cell Line(s)	Administr ation Route	Dosage	Dosing Schedule	Outcome
Breast Cancer	Breast	MCF-7 neo/HER2	Oral (p.o.)	1 mg/kg	Not Specified	Significant tumor growth delay[2]
Prostate Cancer	Prostate	PC-3	Oral (p.o.)	1 mg/kg	Not Specified	Significant tumor growth delay[2]
Various	Breast, Ovarian, Lung, Prostate	Not Specified	Oral (p.o.)	5 mg/kg	Daily for 21 days	Broad and potent inhibition of tumor growth[1]
Various	Breast, Ovarian, Lung, Prostate	Not Specified	Oral (p.o.)	5 mg/kg	Every 4 days or once weekly	Broad and potent inhibition of tumor growth[1]
Various	Not Specified	Not Specified	Oral (p.o.)	7.5 mg/kg	Not Specified	Tumor stasis or regression (Maximum Tolerated Dose)[2]
Renal Cell Carcinoma	Renal	786-O	Oral (p.o.)	0.3, 3, 10 mg/kg	Single dose	Dose- dependent decrease in pAkt levels in tumors[6]



Various	Various	15 of 20 xenograft models	Oral (p.o.)	5 mg/kg	Not Specified	Greater than 50% Tumor Growth Inhibition (TGI)[7]
Various	Not Specified	Not Specified	Intravenou s (i.v.)	1 mg/kg	Not Specified	Favorable pharmacok inetic parameters

Experimental Protocols Protocol for Establishment of a Subcutaneous Xenograft Model

This protocol describes the subcutaneous implantation of cancer cells to establish a tumor xenograft in mice.

Materials:

- Cancer cell line of interest
- · Appropriate cell culture medium
- Phosphate-buffered saline (PBS), sterile
- Matrigel or Cultrex Basement Membrane Extract (BME) (optional, but recommended for some cell lines)
- Immunocompromised mice (e.g., athymic nu/nu or NOD/SCID)[2][8]
- Syringes (1 mL) and needles (25-27 gauge)
- Anesthetic (e.g., isoflurane or ketamine/xylazine solution)



- · Clippers for hair removal
- Alcohol swabs
- Calipers for tumor measurement

Procedure:

- · Cell Preparation:
 - Culture cancer cells to ~80% confluency.
 - Harvest cells using standard trypsinization methods and wash with sterile PBS.
 - Perform a cell count and assess viability (e.g., using trypan blue). Viability should be >90%.
 - Resuspend the required number of cells (typically 1 x 10⁶ to 1 x 10⁷ cells per mouse) in sterile PBS or a mixture of PBS and Matrigel/BME (commonly a 1:1 ratio). Keep cells on ice until injection.
- Animal Preparation:
 - Anesthetize the mouse using an approved anesthetic protocol.
 - Remove hair from the injection site (typically the right flank) using clippers.
 - Cleanse the injection site with an alcohol swab.
- Implantation:
 - Draw the cell suspension into a 1 mL syringe fitted with a 25-27 gauge needle.
 - Gently lift the skin on the flank and insert the needle subcutaneously.
 - \circ Slowly inject the cell suspension (typically 100-200 μ L). A small bleb should be visible under the skin.
 - Carefully withdraw the needle.



- · Post-Implantation Monitoring:
 - Monitor the mice for recovery from anesthesia.
 - Observe the injection site for any signs of infection or leakage.
 - Begin monitoring for tumor growth 3-7 days post-implantation.

Protocol for Tumor Measurement and Monitoring

Procedure:

- Once tumors become palpable, measure their dimensions using calipers at least twice a week.
- Measure the length (L) and width (W) of the tumor.
- Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.
- Record the body weight of the mice at each tumor measurement to monitor for signs of toxicity.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]

Protocol for Apitolisib Preparation and Administration

Materials:

- Apitolisib (GDC-0980) powder
- Vehicle for reconstitution (e.g., 0.5% methylcellulose/0.2% Tween-80 or 80% PEG400)[2]
- Oral gavage needles (for p.o. administration)
- Syringes

Procedure:

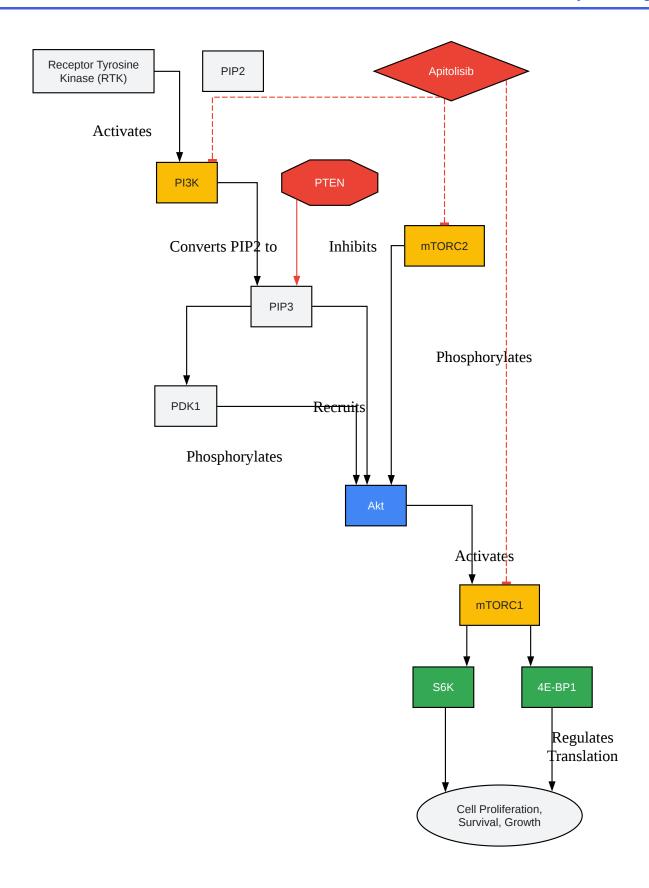


• Drug Preparation:

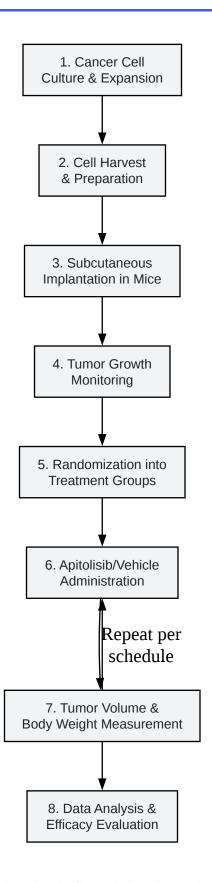
- Calculate the required amount of apitolisib and vehicle based on the number of mice, their average weight, and the target dose.
- Prepare the apitolisib formulation by suspending the powder in the chosen vehicle.
 Sonication or vortexing may be required to achieve a uniform suspension. Prepare fresh daily or as recommended by the supplier.
- · Oral Administration (Gavage):
 - Gently restrain the mouse.
 - Insert the oral gavage needle carefully into the esophagus.
 - Slowly administer the calculated volume of the apitolisib suspension.
 - Observe the mouse briefly after administration to ensure no adverse effects.
- Treatment Schedule:
 - Administer apitolisib according to the planned schedule (e.g., daily, intermittently).[1]
 - The control group should receive the vehicle only, following the same administration route and schedule.

Mandatory Visualizations









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